

Spectroscopic data of Cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexyl(phenyl)methanol**

Cat. No.: **B1583271**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of
Cyclohexyl(phenyl)methanol

Introduction

Cyclohexyl(phenyl)methanol (CAS No: 945-49-3) is a secondary alcohol featuring both a bulky alicyclic cyclohexyl group and an aromatic phenyl group attached to a carbinol center.^[1] ^[2] This unique structural arrangement imparts a combination of steric hindrance and electronic effects that make it a valuable intermediate in the synthesis of fine chemicals and more complex molecules.^[1] Accurate and unambiguous structural elucidation is paramount for its application in research and drug development. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **cyclohexyl(phenyl)methanol**, offering both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

- Molecular Formula: C₁₃H₁₈O^[2]^[3]
- Molecular Weight: 190.28 g/mol ^[1]^[4]
- IUPAC Name: **cyclohexyl(phenyl)methanol**^[4]
- InChIKey: QDYKZBKCLHBUHU-UHFFFAOYSA-N^[1]^[2]

The presence of the hydroxyl group, along with the distinct cyclohexyl and phenyl moieties, gives rise to a characteristic spectroscopic fingerprint that can be definitively analyzed using a suite of analytical methods.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **cyclohexyl(phenyl)methanol**, both ^1H and ^{13}C NMR are indispensable for confirming its structure.

^1H NMR Spectroscopy: Mapping the Proton Environment

^1H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **cyclohexyl(phenyl)methanol** in ~0.7 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[\[1\]](#)
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- Data Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the resulting peaks to determine the relative number of protons responsible for each signal.

Caption: Workflow for ^1H NMR analysis of **Cyclohexyl(phenyl)methanol**.

¹H NMR Spectral Data Summary

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Cyclohexyl Protons	0.85–2.10	Multiplet (m)	12H
Methine Proton (-CH-OH)	~4.37	Multiplet (m)	1H
Phenyl Protons	7.20–7.40	Multiplet (m)	5H
Hydroxyl Proton (-OH)	~4.37 (can vary)	Multiplet (m)	1H

Note: Data is compiled from representative spectra in CDCl_3 .^[1]

Expert Interpretation of the ¹H NMR Spectrum

- Cyclohexyl Protons (δ 0.85–2.10): The protons of the cyclohexyl group appear as a complex multiplet in the upfield region.^[1] This complexity is due to the various axial and equatorial protons in the chair conformation of the ring and their extensive spin-spin coupling.^[1] The integration value of 12H confirms the presence of the cyclohexyl ring and the hydroxyl proton.
- Phenyl Protons (δ 7.20–7.40): The five protons of the phenyl group resonate in the downfield aromatic region as a multiplet, which is characteristic of a monosubstituted benzene ring.^[1]
- Methine Proton (δ ~4.37): The single proton attached to the carbon bearing the hydroxyl group and the two rings (the carbinol proton) is deshielded by the adjacent electronegative oxygen atom, causing its signal to appear downfield relative to the other aliphatic protons.^[1]
- Hydroxyl Proton (δ ~4.37, variable): The chemical shift of the -OH proton is highly variable and depends on factors like concentration, solvent, and temperature due to hydrogen bonding.^{[5][6]} It often appears as a broad signal. A D_2O exchange experiment can be performed to confirm this peak; upon adding a drop of D_2O , the -OH proton is replaced by deuterium, causing its signal to disappear from the spectrum.^[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Experimental Protocol: ^{13}C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.
- Data Acquisition:
 - Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0–200 ppm).
 - Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ^{13}C has a low natural abundance.

^{13}C NMR Spectral Data Summary

Carbon Type	Chemical Shift (δ , ppm)
Cyclohexyl Carbons	26.0–35.0
Carbinol Carbon (-C-OH)	75.0–80.0
Aromatic Carbons (Phenyl)	125.0–143.6

Note: Data is compiled from representative spectra in CDCl_3 .[\[1\]](#)

Expert Interpretation of the ^{13}C NMR Spectrum

- Cyclohexyl Carbons (δ 26.0–35.0): The signals for the six carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum.[\[1\]](#)
- Carbinol Carbon (δ 75.0–80.0): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its resonance to appear downfield in the 75–80 ppm range.[\[1\]](#)[\[6\]](#) This is a highly diagnostic signal for the presence of a secondary alcohol.

- Aromatic Carbons (δ 125.0–143.6): The carbons of the phenyl ring resonate in the characteristic aromatic region.^[1] The full range of carbon signals confirms the presence of both the alicyclic and aromatic frameworks.^[1]

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: A small amount of neat **cyclohexyl(phenyl)methanol** can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.

IR Spectral Data Summary

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Hydrogen Bonded)	3300–3500	Strong, Broad
C-H Stretch (Aromatic)	3000–3100	Medium
C-H Stretch (Aliphatic)	2850–3000	Strong
C=C Stretch (Aromatic)	1450–1600	Medium
C-O Stretch (Secondary Alcohol)	1075–1150	Strong

Note: Data compiled from various sources.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Expert Interpretation of the IR Spectrum

- O-H Stretch ($3300\text{--}3500\text{ cm}^{-1}$): The most prominent feature in the IR spectrum of **cyclohexyl(phenyl)methanol** is a strong, broad absorption in this region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[\[5\]](#)[\[8\]](#) The broadness is a direct result of intermolecular hydrogen bonding.[\[5\]](#)
- C-H Stretches ($2850\text{--}3100\text{ cm}^{-1}$): The sharp peaks just below 3000 cm^{-1} are due to the C-H stretching vibrations of the sp^3 hybridized carbons of the cyclohexyl ring. The weaker absorptions above 3000 cm^{-1} are characteristic of the C-H stretches of the sp^2 hybridized carbons in the phenyl ring.[\[9\]](#)
- C-O Stretch ($1075\text{--}1150\text{ cm}^{-1}$): A strong absorption in this range is indicative of the C-O stretching vibration. For secondary alcohols, this peak typically appears between 1075 and 1150 cm^{-1} .[\[8\]](#) This helps to distinguish it from primary and tertiary alcohols.[\[8\]](#)

Caption: Key IR vibrational modes for **Cyclohexyl(phenyl)methanol**.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: A dilute solution of **cyclohexyl(phenyl)methanol** is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

- **Detection:** An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Mass Spectrometry Data Summary

m/z	Proposed Fragment Identity	Significance
190	$[M]^+$	Molecular Ion
173	$[M - OH]^+$	Loss of hydroxyl radical
107	$[C_7H_7O]^+$ or $[C_8H_{11}]^+$	Common Fragment
79	$[C_6H_7]^+$	Phenyl-related fragment

Note: Data compiled from representative spectra.[\[1\]](#)

Expert Interpretation of the Mass Spectrum

- **Molecular Ion Peak ($[M]^+$ at m/z 190):** The peak at m/z 190 corresponds to the molecular weight of **cyclohexyl(phenyl)methanol** (190.28 g/mol), confirming its molecular formula.[\[1\]](#) [\[4\]](#)
- **Fragmentation Pattern:** The fragmentation pattern provides valuable structural information.
 - **Loss of a Hydroxyl Group (m/z 173):** A common fragmentation pathway for alcohols is the loss of the hydroxyl radical ($\cdot OH$), resulting in a fragment ion at $[M-17]^+$.
 - **Alpha-Cleavage:** Cleavage of the bond between the carbinol carbon and the cyclohexyl or phenyl ring is also a characteristic fragmentation pathway for secondary alcohols.[\[6\]](#) The loss of the cyclohexyl group can lead to a prominent peak.
 - **Other Significant Peaks (m/z 107, 79):** The base peak is often observed at m/z 107, with another significant peak at m/z 79, which are characteristic fragments providing further evidence for the overall structure.[\[1\]](#)

Section 4: Safety and Handling

Cyclohexyl(phenyl)methanol is classified as an irritant.[\[2\]](#) It may cause skin, eye, and respiratory irritation.[\[4\]](#)[\[10\]](#) Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[\[10\]](#)[\[11\]](#) All work should be conducted in a well-ventilated area or a chemical fume hood.[\[10\]](#)[\[12\]](#)

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of **cyclohexyl(phenyl)methanol**. Each technique offers complementary information that, when synthesized, confirms the molecular structure, functional groups, and connectivity of the molecule. This guide provides the essential protocols and interpretive knowledge for researchers to confidently identify and verify this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclohexyl(phenyl)methanol | 945-49-3 | AAA94549 [biosynth.com]
- 4. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 7. rsc.org [rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Phenylmethanol [applets.kcvs.ca]
- 10. cyclohexyl(phenyl)methanol | CAS#:945-49-3 | Chemsoc [chemsoc.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic data of Cyclohexyl(phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583271#spectroscopic-data-of-cyclohexyl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com